molecular formula C23H22N4O2S B11240862 2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11240862
M. Wt: 418.5 g/mol
InChI Key: NUKFEUCALJCIPL-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Synthesis of the Triazole Ring:

    Coupling Reactions: The benzofuran and triazole rings are then coupled using a suitable linker, often involving a thiol group to form the sulfanyl linkage.

    Introduction of the Pyrrolidine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, useful in the development of new antibiotics.

Medicine

    Cancer Research: The compound’s ability to interact with biological targets makes it a candidate for anticancer drug development.

    Neuroprotection: Its potential neuroprotective effects are being explored for the treatment of neurodegenerative diseases.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 5-phenyl-1-benzofuran-2-yl derivatives have similar structural features and biological activities.

    Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol derivatives, share similar chemical properties.

    Pyrrolidine Derivatives: Compounds like N-substituted pyrrolidines exhibit similar reactivity and biological activities.

Uniqueness

The uniqueness of 2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one lies in its multi-functional structure, combining the properties of benzofuran, triazole, and pyrrolidine rings. This combination enhances its potential for diverse applications in various fields, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C23H22N4O2S/c28-21(26-12-6-7-13-26)16-30-23-25-24-22(27(23)15-17-8-2-1-3-9-17)20-14-18-10-4-5-11-19(18)29-20/h1-5,8-11,14H,6-7,12-13,15-16H2

InChI Key

NUKFEUCALJCIPL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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